Senexin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

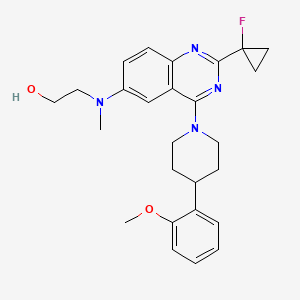

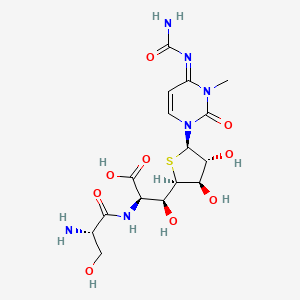

Senexin B, also known as BCD-115, is a potent, orally bioavailable inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) with potential antineoplastic and chemoprotective activities . Upon oral administration, this compound binds to and inhibits the activity of CDK8/19, which prevents activation of CDK8/19-mediated oncogenic signaling pathways, blocks selective transcription of certain tumor-promoting genes, and inhibits proliferation of CDK8/19-overexpressing tumor cells .

Synthesis Analysis

Senexins are potent and selective quinazoline inhibitors of CDK8/19 Mediator kinases. To improve their potency and metabolic stability, quinoline-based derivatives were designed through a structure-guided strategy based on the simulated drug-target docking model of Senexin A and this compound .Molecular Structure Analysis

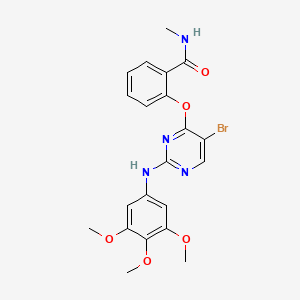

This compound has a molecular formula of C27H26N6O and a molecular weight of 450.5 g/mol . The IUPAC name for this compound is 4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile .Chemical Reactions Analysis

This compound is a potent inhibitor of CDK8/19, exhibiting inhibitory activity with high selectivity . It has been shown to inhibit phosphorylation of STAT5 S726 and STAT1 S727 in cancer cells in vitro .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 450.53 . It is soluble in DMSO .Scientific Research Applications

CDK8/19 Inhibition for Cancer Treatment : Senexin B is a small-molecule inhibitor of CDK8/19 with potential applications in cancer treatment. It inhibits CDK8/19 in low nanomolar ranges in vitro and in vivo and shows high target selectivity. In several animal models, this compound has demonstrated efficacy in reducing tumor growth and progression, including chemopreventive, anti-metastatic, and chemopotentiating effects in different types of cancer (Porter et al., 2014), (Porter et al., 2015).

Improving Efficacy of ER- and HER2-Targeted Drugs in Breast Cancer : this compound has been shown to synergistically improve the efficacy of ER- and HER2-targeted drugs in breast cancer. It strongly inhibits estrogen signaling in ER-positive breast cancer cells and potentiates the effect of antiestrogens and anti-HER2 therapies (McDermott et al., 2017).

Functional Characterization in Cancer Drug Targets : this compound's role in cancer therapy has been further explored through functional characterization of CDK8 and CDK19, indicating its importance in regulating transcription and its potential as a cancer drug target (Chen et al., 2017).

Role in Colon Cancer Metastasis : this compound's inhibition of CDK8 has been shown to play a significant role in suppressing colon cancer metastasis to the liver, indicating its potential utility in treating hepatic metastasis of colon cancer (Liang et al., 2017).

Mechanism of Action

Target of Action

Senexin B is a potent, highly water-soluble, and bioavailable inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19) . These kinases are alternative enzymatic components of the kinase module associated with the transcriptional Mediator complex . They play a crucial role in regulating gene expression by phosphorylating transcription factors .

Mode of Action

This compound selectively inhibits CDK8 and CDK19 by binding to their ATP pockets . It inhibits CDK8 with IC50 values ranging from 24 to 50 nM, depending on the assay used . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of greater than 450 kinases at 2 μM .

Biochemical Pathways

This compound plays a significant role in signal-induced transcriptional reprogramming . It has been found to reduce the induction of signal-responsive genes, indicating a pleiotropic role of Mediator kinases in signal-induced transcription . For instance, it has been shown to potentiate the induction of transcription by NFκB .

Future Directions

Biochemical Analysis

Biochemical Properties

Senexin B interacts with CDK8 and CDK19, inhibiting them with IC50 values ranging from 24 to 50 nM . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of over 450 kinases at 2 μM .

Cellular Effects

This compound has been shown to inhibit cell growth in MCF-7, BT474, and T47D-ER/Luc breast cancer cells in estrogen-containing media in a concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits CDK19 and CDK8, which are known to play crucial roles in transcription regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to reduce tumor growth in an MCF-7 mouse xenograft model when administered at a dose of 100 mg/kg twice per day .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with CDK8 and CDK19 .

Transport and Distribution

Given its role as a CDK8 and CDK19 inhibitor, it is likely to interact with transporters or binding proteins .

Subcellular Localization

Given its role as a CDK8 and CDK19 inhibitor, it may be directed to specific compartments or organelles .

properties

IUPAC Name |

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNADJTWHOAMTLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1449228-40-3 |

Source

|

| Record name | Senexin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENEXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)

![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)